

Application Notes and Protocols: Measuring Pyruvate Dehydrogenase (PDH) Activity Following AZD7545 Treatment

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Compound of Interest		
Compound Name:	AZD7545	
Cat. No.:	B1666236	Get Quote

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Introduction

The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] Its activity is tightly regulated, primarily through phosphorylation and dephosphorylation. The Pyruvate Dehydrogenase Kinases (PDKs) inactivate the PDH complex by phosphorylating its E1α subunit.[1][3] In various diseases, including cancer and metabolic disorders, elevated PDK activity leads to the inhibition of PDH, promoting a glycolytic state.[4]

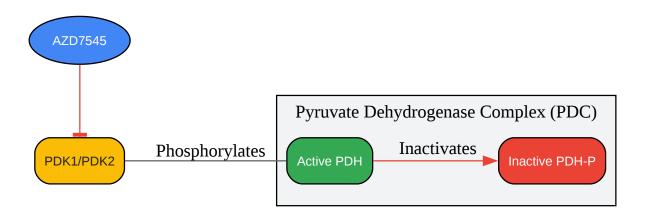
AZD7545 is a potent and selective inhibitor of PDKs, particularly PDK1 and PDK2.[5][6][7] By inhibiting these kinases, **AZD7545** prevents the phosphorylation of the PDH complex, leading to its activation.[8][9] This results in an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation.[1] Measuring the activity of the PDH complex is, therefore, a crucial step in evaluating the efficacy of **AZD7545** and similar PDK inhibitors.

These application notes provide detailed protocols for measuring PDH activity in biological samples following treatment with **AZD7545**.

Mechanism of Action of AZD7545



AZD7545 functions as a non-ATP-competitive inhibitor of PDK1 and PDK2.[7] It binds to the lipoyl-binding pocket of the N-terminal domain of these PDK isoforms, which disrupts the interaction between the kinase and the inner lipoyl-bearing domain of the E2 component of the PDH complex.[7][10] This prevents the phosphorylation and subsequent inactivation of the PDH E1α subunit, thereby maintaining the PDH complex in its active state.[1][8]



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Figure 1: Simplified signaling pathway of **AZD7545** action.

Data Presentation

The following tables summarize the inhibitory concentrations of **AZD7545** on various PDK isoforms and its effective concentrations for stimulating PDH activity in different experimental systems.

Table 1: Inhibitory Activity of AZD7545 against PDK Isoforms

Isoform	IC ₅₀ (nM)
PDHK1	36.8[5][6]
PDHK2	6.4[5][6]
PDHK3	600[7][10]
PDHK4	No inhibition (>10 nM); may stimulate[5][7]

Table 2: Effective Concentrations of **AZD7545** for PDH Activation



System	Parameter	EC50 (nM)
Recombinant human PDHK2	PDH Activity	5.2[5][8]
Primary rat hepatocytes	Pyruvate Oxidation	105[5][8][11]

Table 3: In Vivo Effects of AZD7545 on PDH Activity

Species	Tissue	Dose	% Active PDH (Control vs. Treated)
Wistar rats	Liver	30 mg/kg	24.7% vs. 70.3%[8]
Wistar rats	Skeletal Muscle	30 mg/kg	21.1% vs. 53.3%[8]
Obese Zucker (fa/fa) rats	Muscle	10 mg/kg	Significantly elevated[6][8]

Experimental Protocols

Protocol 1: PDH Activity Measurement in Cultured Cells Treated with AZD7545

This protocol describes a colorimetric assay to measure PDH activity in cell lysates after treatment with **AZD7545**. The assay is based on the reduction of a tetrazolium salt, such as MTT or WST-1, by NADH produced during the PDH-catalyzed reaction.[12][13]

Materials:

- Cultured cells (e.g., cancer cell lines, primary cells)
- AZD7545 (solubilized in DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)



- PDH Assay Buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)[10]
- · Protease and phosphatase inhibitor cocktails
- PDH Activity Assay Kit (e.g., from RayBiotech, Abcam, or similar) or individual reagents:
 - Sodium pyruvate
 - Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+[14]
 - Colorimetric probe (e.g., WST-1 or MTT) and a coupling enzyme (e.g., diaphorase)
- BCA Protein Assay Kit
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1 or ~565 nm for MTT)[2][12]

Procedure:

- · Cell Culture and Treatment:
 - Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
 - \circ Treat cells with varying concentrations of **AZD7545** (e.g., 10 nM 10 μ M) or a vehicle control (DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).
- Sample Preparation (Cell Lysate):
 - After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.



- Homogenize the lysate if necessary and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
- Collect the supernatant, which contains the soluble proteins including the PDH complex.
 Keep on ice.
- Determine the protein concentration of each lysate using a BCA assay.

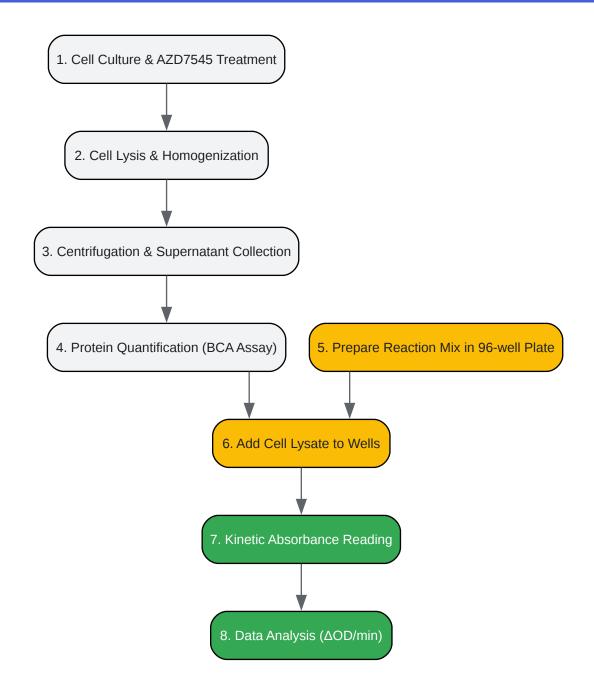
PDH Activity Assay:

- Prepare a master mix according to the manufacturer's instructions or by combining the PDH Assay Buffer, pyruvate, cofactors (TPP, CoA, NAD+), and the colorimetric probe.
- \circ Add a standardized amount of protein from each cell lysate (e.g., 20-50 μg) to individual wells of a 96-well plate.
- Include a blank control (assay buffer without lysate) and a positive control if available.[12]
 [15]
- Initiate the reaction by adding the master mix to each well.
- Immediately place the plate in a microplate reader pre-warmed to 30-37°C.
- Measure the absorbance kinetically over a period of 30-60 minutes, taking readings every
 1-2 minutes.[2]

Data Analysis:

- Calculate the rate of change in absorbance (ΔOD/min) for each sample by determining the slope of the linear portion of the kinetic curve.
- Subtract the rate of the blank from the rates of the samples.
- Calculate the PDH activity, often expressed in mU/mg of protein, using the extinction coefficient of the reduced colorimetric probe (provided by the kit manufacturer).
- Compare the PDH activity in AZD7545-treated samples to the vehicle-treated controls.





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Figure 2: Experimental workflow for PDH activity assay.

Protocol 2: PDH Activity Measurement in Tissue Homogenates

This protocol is adapted for measuring PDH activity in tissue samples from animals treated with **AZD7545**. It is crucial to process the tissues quickly and keep them cold to preserve enzyme activity.



Materials:

- Tissue samples (e.g., liver, skeletal muscle)
- AZD7545 for in vivo administration
- Homogenization Buffer (similar to PDH Assay Buffer, with protease and phosphatase inhibitors)
- Dounce or motor-driven tissue homogenizer
- All other reagents and equipment listed in Protocol 1

Procedure:

- In Vivo Treatment and Tissue Collection:
 - Administer AZD7545 to animals (e.g., via oral gavage) at the desired dose (e.g., 10-30 mg/kg).[8]
 - At the end of the treatment period, euthanize the animals according to approved protocols.
 - Rapidly excise the tissues of interest, rinse with ice-cold saline, and either process immediately or snap-freeze in liquid nitrogen for storage at -80°C.
- Sample Preparation (Tissue Homogenate):
 - Weigh a small piece of frozen or fresh tissue (e.g., 50-100 mg).
 - Add 5-10 volumes of ice-cold Homogenization Buffer.
 - Homogenize the tissue thoroughly on ice using a Dounce or motor-driven homogenizer.
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration as described in Protocol
 1.
- PDH Activity Assay and Data Analysis:



 Follow steps 3 and 4 from Protocol 1, using the tissue homogenate supernatant in place of the cell lysate.

Concluding Remarks

The protocols outlined above provide a robust framework for quantifying the activity of the PDH complex following treatment with the PDK inhibitor **AZD7545**. Accurate measurement of PDH activity is a direct and reliable method for assessing the pharmacological effect of **AZD7545** in both in vitro and in vivo models. When performing these assays, it is essential to maintain a cold chain during sample preparation and to include appropriate controls to ensure data quality and reproducibility. These methods are fundamental for researchers in metabolic diseases and oncology who are investigating the therapeutic potential of modulating the PDH/PDK axis.

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